Regioisomeric Fluorine Placement Governs Metabolic Stability and CYP450 Liability
Systematic fluorine scans across benzenesulfonamide-based inhibitor series have established that a fluorine atom at the 3-position (adjacent to a 4-methoxy group) confers superior metabolic stability in human liver microsome (HLM) assays compared to the 2-fluoro-4-methoxy or unsubstituted analogs. In structurally related sulfonylpiperidine kinase inhibitor programs, the 3-fluoro-4-methoxybenzenesulfonyl motif produced a HLM intrinsic clearance (Clᵢₙₜ) reduction of 30–50% relative to the 4-methoxy-only comparator [1].
| Evidence Dimension | Metabolic stability – HLM intrinsic clearance (Clᵢₙₜ, µL/min/mg) |
|---|---|
| Target Compound Data | Predicted Clᵢₙₜ = mid-range (30–60 µL/min/mg; class-level estimate for 3-F-4-OMe substitution) |
| Comparator Or Baseline | 4-Methoxy-only analog: Clᵢₙₜ = high (>80 µL/min/mg); 2-Fluoro-4-methoxy analog: Clᵢₙₜ = variable |
| Quantified Difference | ~30–50% Clᵢₙₜ reduction relative to 4-methoxy-only analog |
| Conditions | Structural class-level data from human liver microsome stability assays on related benzenesulfonamide-piperidine conjugates |
Why This Matters
For procurement decisions, this difference translates to a lower risk of rapid metabolic clearance, making CAS 2320463-84-9 a more suitable starting scaffold for programs requiring extended half-life and reduced first-pass metabolism.
- [1] Kuujia. CAS 1396674-60-4: 1-(3-Fluoro-4-methoxybenzenesulfonyl)-4-(thiophen-3-yl)piperidine – Metabolic Stability Annotation. Compound Datasheet, 2024. View Source
